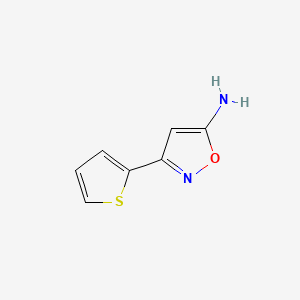

3-(Thiophen-2-yl)isoxazol-5-amine

Descripción

Significance of Isoxazole (B147169) and Thiophene (B33073) Moieties in Chemical Research

The presence of isoxazole and thiophene substructures within a single molecule is a key reason for the research interest in 3-(Thiophen-2-yl)isoxazol-5-amine (B1295998). Both of these heterocyclic rings are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. researchgate.netnih.gov

Role of Isoxazole Scaffolds in Organic Synthesis

Isoxazoles are five-membered heterocyclic compounds containing an adjacent nitrogen and oxygen atom. wisdomlib.org This arrangement imparts a unique electronic and structural profile, making them versatile building blocks in organic synthesis. researchgate.net The isoxazole ring is an electron-rich aromatic structure, yet the weak nitrogen-oxygen bond makes it susceptible to ring-cleavage reactions, providing a pathway to various other functionalized molecules. nih.gov

The synthesis of isoxazole derivatives is a well-explored area of chemistry, with methods like 1,3-dipolar cycloaddition reactions being commonly employed. rsc.org These synthetic strategies allow for the creation of a wide array of isoxazole derivatives with diverse functionalities. researchgate.netrsc.org The adaptability of the isoxazole scaffold allows for structural modifications that can enhance the pharmacological properties of the resulting compounds. nih.govresearchgate.net

Importance of Thiophene Substructures in Heterocyclic Chemistry

Thiophene is a five-membered heterocyclic ring containing a sulfur atom. wikipedia.org It is an important building block in the synthesis of many pharmaceuticals and agrochemicals. wikipedia.org A notable characteristic of the thiophene ring is its ability to often replace a benzene (B151609) ring in a biologically active compound without a loss of activity, a concept known as bioisosterism. nih.govwikipedia.org This is exemplified by the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org

The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance the interaction between a drug molecule and its biological target. nih.gov Thiophene and its derivatives have been shown to possess a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities. nih.govbohrium.com

Overview of the Research Landscape for this compound and Its Derivatives

Research into this compound and its derivatives is primarily focused on their potential as therapeutic agents. Studies have explored the synthesis of various analogs and their subsequent evaluation for biological activity.

For instance, research has been conducted on novel 5-(thiophen-2-yl)isoxazoles as potential anti-breast cancer agents. nih.gov In one study, a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The findings revealed that a specific derivative, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole, exhibited significant activity against the MCF-7 human breast cancer cell line. nih.gov Structure-activity relationship (SAR) studies from this research highlighted the importance of an unsubstituted thiophene ring at the 5-position of the isoxazole core for superior activity. nih.gov

Other research has focused on the synthesis of thiophene derivatives incorporating an isoxazole moiety and evaluating their anticancer potential against human breast cancer cell lines. researchgate.net These studies underscore the ongoing effort to explore the therapeutic possibilities of compounds that combine these two important heterocyclic systems.

Scope and Objectives of Academic Investigations on the Compound

The primary goals of academic research on this compound and its derivatives are multifaceted and include:

Synthesis of Novel Derivatives: A significant portion of research is dedicated to developing new and efficient synthetic routes to create a diverse library of this compound analogs. preprints.orgnih.gov This involves modifying the core structure by introducing different substituents on both the thiophene and isoxazole rings.

Biological Evaluation: A key objective is to screen these newly synthesized compounds for a wide range of biological activities. nih.gov Given the known properties of isoxazole and thiophene moieties, research often targets areas such as anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.govbohrium.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: Researchers aim to understand the relationship between the chemical structure of the derivatives and their biological activity. nih.gov This involves identifying which functional groups and structural features are crucial for eliciting a desired therapeutic effect.

Elucidation of Mechanisms of Action: For compounds that show promising biological activity, a further objective is to investigate their mechanism of action at the molecular level. This could involve identifying the specific cellular targets or pathways that the compound interacts with.

Table 1: Key Research Findings on this compound and Its Derivatives

| Research Focus | Key Findings | Reference |

| Anticancer Activity | A derivative, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole, showed potent and selective cytotoxicity against the MCF-7 breast cancer cell line. | nih.gov |

| Structure-Activity Relationship | An unsubstituted thiophene ring at the 5-position of the isoxazole was found to be important for enhanced anti-breast cancer activity. | nih.gov |

| Synthesis | Novel metal-free, cascade strategies have been developed for the synthesis of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles. | nih.gov |

| General Anticancer Potential | Thiophene derivatives containing isoxazole moieties have been synthesized and evaluated as potential anticancer agents. | researchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

3-thiophen-2-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTCNNQAVDHZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 3 Thiophen 2 Yl Isoxazol 5 Amine and Its Analogues

Classical and Contemporary Synthetic Routes to Isoxazole (B147169) Rings

The construction of the isoxazole ring can be achieved through various synthetic transformations. These methods range from classical condensation reactions to more modern cycloaddition and multicomponent strategies.

Cyclization Reactions Involving Hydroxylamine (B1172632) and α,β-Unsaturated Carbonyl Compounds

A foundational method for isoxazole synthesis involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds. bohrium.comyoutube.com This approach is based on the initial formation of an oxime, followed by an intramolecular nucleophilic attack and subsequent dehydration to yield the aromatic isoxazole ring. youtube.com

The reaction of α,β-unsaturated ketones with hydroxylamine hydrochloride can lead to the formation of hydroxyisoxazolidines. bohrium.comresearchgate.net These intermediates can then be converted to the corresponding isoxazoles. The versatility of α,β-unsaturated carbonyl compounds as building blocks allows for the synthesis of a wide array of substituted isoxazoles. bohrium.com

For instance, the reaction between hydroxylamine and a 1,3-dicarbonyl compound proceeds via the formation of an imine with one carbonyl group, followed by the hydroxyl group attacking the second carbonyl, and subsequent loss of water to form the aromatic isoxazole ring. youtube.com

[3+2] Cycloaddition Reactions in Isoxazole Formation

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and widely utilized method for synthesizing five-membered heterocyclic rings like isoxazoles. beilstein-journals.orgacs.orgnih.gov This reaction typically involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, which is usually an alkene or alkyne. tandfonline.comtandfonline.com

Nitrile oxides, often generated in situ from the corresponding aldoximes, are key intermediates in [3+2] cycloaddition reactions for isoxazole synthesis. tandfonline.comtandfonline.com These reactive species readily react with alkynes to afford isoxazoles and with alkenes to yield isoxazolines. tandfonline.comtandfonline.com The in situ generation of nitrile oxides can be achieved through the oxidation of aldoximes using various reagents. tandfonline.com This method offers a direct and efficient route to a diverse range of substituted isoxazoles. beilstein-journals.orgtandfonline.com The reaction often proceeds with high regioselectivity, which is crucial for the synthesis of specifically substituted isoxazoles. mdpi.com

Intramolecular [3+2] cycloaddition of nitrile oxides is also a valuable strategy, allowing for the simultaneous formation of two rings and the construction of complex fused heterocyclic systems. mdpi.com

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced biological activity. Therefore, the synthesis of fluoroalkyl-substituted isoxazoles is of particular interest. A one-pot, metal-free [3+2] cycloaddition of CF3-substituted alkenes with halogenoximes has been developed for the preparation of 5-trifluoromethylisoxazoles. acs.orgnih.govnih.gov This method provides good to excellent yields and high regioselectivity. acs.orgnih.gov

Alternative strategies for synthesizing fluoroalkyl-isoxazoles include the late-stage deoxofluorination of corresponding 5-hydroxymethyl or 5-formyl derivatives. acs.orgnih.govnih.gov Nucleophilic substitution on 5-bromomethyl derivatives has also proven to be a convenient method for preparing 5-fluoromethylisoxazoles. acs.orgnih.gov

One-Pot Multicomponent Reactions (MCRs) for Isoxazole Synthesis

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules from simple starting materials in a single synthetic operation. researchgate.net These reactions are particularly valuable for generating libraries of structurally diverse compounds for drug discovery.

A common and effective MCR for the synthesis of isoxazol-5(4H)-ones involves the condensation of an aldehyde, a β-keto ester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. tandfonline.com This reaction can be catalyzed by a variety of catalysts, including guanidine (B92328) hydrochloride, nano-MgO, and pyruvic acid, often under aqueous and mild reaction conditions. researchgate.nettandfonline.comias.ac.in The use of environmentally benign catalysts and solvents like water makes these methods particularly attractive from a green chemistry perspective. researchgate.nettandfonline.com This approach allows for the synthesis of a wide range of 3,4-disubstituted isoxazol-5(4H)-ones in good yields with short reaction times. tandfonline.comias.ac.in

Catalyst-Mediated Approaches (e.g., Amine-Functionalized Cellulose (B213188), NBS)

Modern synthetic chemistry increasingly relies on catalyst-mediated approaches to enhance efficiency, yield, and environmental sustainability. The synthesis of isoxazole derivatives, including precursors to 3-(thiophen-2-yl)isoxazol-5-amine (B1295998), has benefited significantly from such innovations.

One notable development is the use of amine-functionalized cellulose as a heterogeneous, biodegradable catalyst. mdpi.comcitedrive.compreprints.org This catalyst, specifically propylamine-functionalized cellulose (Cell-Pr-NH2), facilitates a one-pot, three-component reaction to form 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.compreprints.orgresearchgate.net The synthesis typically involves the condensation of an aldehyde (such as thiophene-2-carbaldehyde), a β-keto ester (like ethyl acetoacetate), and hydroxylamine hydrochloride. mdpi.com A key advantage of this method is its ability to proceed at room temperature in water, a green solvent, leading to high yields of the desired heterocyclic products. mdpi.comresearchgate.net The catalyst itself can be prepared from microcrystalline cellulose and (3-aminopropyl)trimethoxysilane. mdpi.compreprints.org The proposed mechanism suggests that the catalyst facilitates the initial formation of an intermediate from the β-keto ester and hydroxylamine, which then undergoes Knoevenagel condensation with the aldehyde. mdpi.com

N-Bromosuccinimide (NBS) has also been employed as an effective catalyst for the one-pot synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net Similar to the cellulose-based method, this protocol involves the reaction of various aldehydes, ethyl acetoacetate (B1235776), and hydroxylamine hydrochloride in an aqueous medium at room temperature. researchgate.net NBS is a readily available and convenient reagent that promotes the reaction, likely acting as a source of electrophilic bromine to activate the substrates. wikipedia.orgmissouri.edu The use of water as a solvent and the mild reaction conditions make this an attractive and environmentally conscious synthetic route. researchgate.net

| Catalyst | Reactants | Solvent | Conditions | Product Example | Yield | Reference |

| Amine-Functionalized Cellulose (Cell-Pr-NH2) | Thiophene-2-carbaldehyde (B41791), Ethyl acetoacetate, Hydroxylamine hydrochloride | Water | Room Temp | 3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | 91% | mdpi.com |

| N-Bromosuccinimide (NBS) | Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Water | Room Temp | 3,4-disubstituted isoxazol-5(4H)-ones | Good to Excellent | researchgate.net |

| WEOFPA/Glycerol | Thiophene-2-carbaldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Glycerol | 60 °C | 3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | 90% | nih.gov |

| L-valine | Aldehydes, Alkylacetoacetates, Hydroxylamine hydrochloride | Ethanol (B145695) | Reflux | 3,4-disubstituted isoxazol-5(4H)-ones | 74-97% | researchgate.net |

Table 1: Comparison of Catalyst-Mediated Approaches for Isoxazolone Synthesis

Strategies for Introducing the Thiophen-2-yl Moiety

The incorporation of the thiophene (B33073) ring at the 3-position of the isoxazole core is a critical step in the synthesis of the target compound. This can be achieved either by building the isoxazole ring onto a pre-existing thiophene molecule or by coupling the two heterocycles.

Coupling Reactions (e.g., with 2-Ethynylthiophene)

A powerful and convergent strategy for forming 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. organic-chemistry.orgorganic-chemistry.org To introduce the thiophene group at the 3-position of the isoxazole, a thiophene-2-carbonitrile oxide would be required. However, an alternative and common regiochemical outcome involves reacting a nitrile oxide with a terminal alkyne, which can place the substituent from the alkyne at the 5-position. For the synthesis of a 3-(thiophen-2-yl) substituted isoxazole, one would react an appropriate nitrile oxide with 2-ethynylthiophene . sigmaaldrich.com The regioselectivity of the cycloaddition, which determines whether the 3- or 5-substituted isomer is formed, can often be controlled by the specific reaction conditions and catalysts, such as copper(I) catalysts. organic-chemistry.org

Derivatization of Thiophene-Containing Precursors

An alternative and widely used approach involves starting with a readily available thiophene derivative and constructing the isoxazole ring onto it. This strategy ensures the correct placement of the thiophene moiety from the outset. A common precursor for this method is thiophene-2-carbaldehyde . As described previously (Section 2.1.3.2), this aldehyde can undergo a three-component condensation with hydroxylamine and an active methylene (B1212753) compound, such as ethyl acetoacetate, to yield 4-substituted-3-(thiophen-2-yl)isoxazol-5(4H)-ones. mdpi.comresearchgate.net

Another example involves the derivatization of a thiophene-containing chalcone (B49325). For instance, (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one can undergo a Michael reaction with an amino-protected acetonitrile (B52724) derivative, leading to a pentanenitrile structure that incorporates the thiophene group. mdpi.com Such intermediates can be precursors for further cyclization into heterocyclic systems.

Synthesis of Specific Analogues and Derivatized Forms of this compound

The core structure of this compound serves as a scaffold for the synthesis of various analogues, including Schiff bases and molecules containing other functional groups like trifluoromethyl moieties.

Schiff Base Derivatives (e.g., 3,4-dimethyl-N-((thiophen-2-yl)methylene)isoxazol-5-amine)

Schiff bases, characterized by an imine (C=N) functional group, are readily synthesized from primary amines and carbonyl compounds. Schiff base derivatives of this compound can be prepared by the direct condensation of the 5-amino group with a suitable aldehyde or ketone. nih.gov The reaction is typically carried out by refluxing the two components in an alcoholic solvent like ethanol. nih.govuobasrah.edu.iq This reaction allows for the introduction of a wide variety of substituents onto the isoxazole core, connected via the imine linker. The synthesis of Schiff bases derived from other heterocyclic amines, such as isoxazol-3-amine or benzothiazole-2-amines, is well-documented and follows similar principles. nih.govresearchgate.net For example, reacting this compound with an aldehyde would yield the corresponding N-((aryl/alkyl)methylene)-3-(thiophen-2-yl)isoxazol-5-amine.

Trifluoromethylated Isoxazole Analogues

The introduction of a trifluoromethyl (CF3) group into heterocyclic structures is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and lipophilicity. nih.gov Several methods exist for the synthesis of trifluoromethylated isoxazoles.

A recently developed, metal-free cascade strategy allows for the regio- and stereoselective synthesis of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles. nih.gov This method utilizes α,β-unsaturated ketones as starting materials, which react with sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) and tert-butyl nitrite (B80452) (tBuONO). nih.gov This approach is cost-effective and provides access to a range of 3-aryl-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles. The structure-activity relationship studies of these compounds revealed that an unsubstituted thiophene ring at the 5-position, a CF3 group at the 4-position, and an electron-rich aryl group at the 3-position were beneficial for their observed anti-cancer activity. nih.gov

Other established routes include the 1,3-dipolar cycloaddition of a trifluoroacetonitrile (B1584977) oxide with an alkyne or the cyclization of 4,4,4-trifluoro-1-aryl-1,3-butanediones with hydroxylamine. rsc.orgelsevierpure.com

| Compound Name | 3-Position Substituent | IC50 vs. MCF-7 (μM) | Reference |

| TTI-1 | 4-Fluorophenyl | 10.32 | nih.gov |

| TTI-4 | 3,4-Dimethoxyphenyl | 2.63 | nih.gov |

| TTI-6 | 3,4,5-Trimethoxyphenyl | 1.91 | nih.gov |

| TTI-7 | 4-Hydroxyphenyl | >50 | nih.gov |

| TTI-11 | 4-(Trifluoromethyl)phenyl | 15.34 | nih.gov |

| TTI-13 | Naphthalen-2-yl | 14.36 | nih.gov |

Table 2: In Vitro Activity of Selected 3-Aryl-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole Analogues

Acrylamide (B121943) Derivatives

Acrylamide derivatives of isoxazoles are a class of compounds that have shown promise in medicinal chemistry. The synthesis of these derivatives, such as (E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide, typically involves a multi-step process. evitachem.com The initial step is the formation of the isoxazole ring, which can be accomplished through the cyclization of hydroxylamine with an α,β-unsaturated carbonyl compound. evitachem.com Subsequently, the acrylamide functional group is introduced by reacting an appropriate amine with an acrylate (B77674) or acrylonitrile (B1666552) derivative. evitachem.com The final step involves a coupling reaction, often facilitated by agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 1-hydroxybenzotriazole (B26582) (HOBt), to link the isoxazole and thiophene moieties. evitachem.com These compounds are of interest due to the presence of the acrylamide functional group, which can undergo nucleophilic addition reactions, and the heterocyclic rings that allow for potential cycloaddition and substitution reactions. evitachem.com

Isoxazol-5(4H)-one Derivatives

The synthesis of 3,4-disubstituted isoxazol-5(4H)-one heterocycles represents a significant area of research. One prominent method involves a one-pot, three-component reaction between hydroxylamine hydrochloride, various aryl or heteroaryl aldehydes, and a β-keto ester like ethyl acetoacetate. mdpi.compreprints.org This approach is lauded for its efficiency and good to high yields at room temperature. mdpi.compreprints.org For instance, the reaction to form 3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one is a key example of this methodology. mdpi.com The versatility of this reaction allows for the creation of a diverse library of isoxazol-5(4H)-one derivatives by varying the aldehyde and β-keto ester starting materials. mdpi.compreprints.org

A notable synthesis of isoxazole derivatives involves the treatment of chalcone derivatives with hydroxylamine hydrochloride in a mixture of ethanol and glacial acetic acid, which is then refluxed. semanticscholar.org This process yields 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)pentane-1,2,3,4,5-pentaol derivatives in good yields (79-87%). semanticscholar.org The structures of these compounds are confirmed using FT-IR and 1H NMR spectroscopy. semanticscholar.org

Urea (B33335) Derivatives

Urea derivatives of heterocyclic compounds are another important class with potential therapeutic applications. The synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives has been explored as inhibitors of FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia. nih.gov These compounds have demonstrated the ability to inhibit the phosphorylation of FLT3 and have shown promising pharmacokinetic properties and cytotoxic selectivity. nih.gov The general synthesis of unsymmetrical urea derivatives can be achieved through various methods, including the coupling of amines with amides mediated by reagents like PhI(OAc)2, which avoids the use of toxic transition metals. mdpi.com Mechanochemical approaches, such as ball milling, also offer a solvent-free and efficient route to synthesize urea and thiourea (B124793) derivatives. researchgate.net

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes. These approaches aim to reduce waste, minimize energy consumption, and utilize environmentally benign reagents and solvents.

Deep Eutectic Solvents (DES)

Deep eutectic solvents (DESs) have emerged as a green alternative to traditional organic solvents in chemical synthesis. researchgate.netrsc.org These solvents are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, such as choline (B1196258) chloride and glycerol. researchgate.net DESs have been successfully employed in the synthesis of thiophene derivatives. For example, the heterocyclodehydration of 1-mercapto-3-yn-2-ols to form substituted thiophenes can be carried out in a choline chloride/glycerol DES. researchgate.net This method offers a non-conventional, greener pathway to these important heterocycles. researchgate.net The synthesis of various other heterocyclic compounds, including chalcones and their derivatives, has also been achieved using DESs, highlighting their versatility as environmentally friendly reaction media. researchgate.net

Aqueous Reaction Media

Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. The use of aqueous media in the synthesis of isoxazole derivatives has been a significant focus of green chemistry efforts. mdpi.comnih.gov For instance, the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been shown to be highly effective in water. mdpi.com This approach not only aligns with green chemistry principles but also often simplifies the work-up procedure. mdpi.com The synthesis of 5-arylisoxazole derivatives from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride can also be performed in water without the need for a catalyst. nih.gov

Recyclable Catalysts

The development of recyclable catalysts is a cornerstone of sustainable chemistry. In the synthesis of isoxazol-5(4H)-one derivatives, propylamine-functionalized cellulose (Cell-Pr-NH2) has been used as an effective and recyclable catalyst. mdpi.compreprints.org This catalyst facilitates the one-pot, three-component reaction in water at room temperature. mdpi.compreprints.org The catalyst can be easily recovered and reused, reducing waste and cost. Similarly, polyether amines have been investigated as recyclable base catalysts for reactions like the aerobic oxidation of thiophenols, demonstrating the potential for polymer-supported catalysts in green synthesis. mdpi.com The use of such catalysts contributes to a more sustainable and economical production of valuable chemical compounds. mdpi.commdpi.com

Optimization of Reaction Conditions and Yields

Detailed research findings indicate that multi-component reactions (MCRs) are a highly effective strategy for constructing the isoxazole core, and their outcomes are profoundly influenced by the chosen conditions. For instance, in the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones, a close analogue structure, the choice of catalyst and solvent plays a pivotal role. One study systematically investigated the use of citric acid as a green catalyst for a one-pot, three-component reaction between various aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride in water. orientjchem.org The optimal amount of citric acid was determined to be 1 mmol, which provided high yields (70-90%) over reaction times of 5-24 hours. orientjchem.org

The following table summarizes the optimization of catalyst loading for this model reaction.

Table 1: Optimization of Catalyst Loading for the Synthesis of (Z)-3-methyl-4-benzylidene-isoxazol-5(4H)-one *

| Entry | Catalyst (mmol) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 0 | 24 | Trace |

| 2 | 0.2 | 24 | 50 |

| 3 | 0.5 | 24 | 70 |

| 4 | 1.0 | 24 | 90 |

| 5 | 1.5 | 24 | 90 |

| 6 | 2.0 | 24 | 90 |

Further research into green synthetic methods for related isoxazol-5(4H)-ones has explored other catalysts and media. The use of propylamine-functionalized cellulose (Cell-Pr-NH2) in water at room temperature has been shown to be highly effective. preprints.org Optimization studies revealed that 14 mg of this catalyst provided the best result, yielding 97% of the product in just 25 minutes. preprints.org Similarly, an agro-waste-based eutectic mixture (WEOFPA/glycerol) has been successfully employed as a reaction medium, affording yields of 86–92% at 60 °C. nih.gov

The choice of solvent and base is also critical, particularly in cycloaddition reactions. In the synthesis of 3,4,5-trisubstituted isoxazoles via the reaction of hydroximoyl chlorides with β-dicarbonyl compounds, a systematic screening of solvents and bases was performed. nih.gov The study found that a mixed aqueous system (95% water, 5% methanol) with N,N-diisopropylethylamine (DIPEA) as the base at room temperature gave superior results, completing the reaction within two hours. nih.gov The lower yields observed in solvents like dichloromethane (B109758) (CH2Cl2) or pure methanol (B129727) highlight the profound impact of the reaction medium on the cycloaddition pathway.

The table below illustrates the effect of different solvents and bases on the yield of a model trifluoromethyl-substituted isoxazole.

Table 2: Optimization of Reaction Conditions for the Synthesis of a Trifluoromethyl-Substituted Isoxazole Analogue *

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | DIPEA | H₂O/MeOH (95:5) | Trace |

| 2 | DIPEA | CH₂Cl₂ | 10 |

| 3 | DIPEA | MeOH | 15 |

| 4 | Et₃N | THF | 25 |

| 5 | DIPEA | THF | 35 |

These findings underscore that achieving high yields for compounds like this compound requires a multi-faceted approach to optimization. The principles of green chemistry, such as using water as a solvent and employing biodegradable or recyclable catalysts, are increasingly central to these synthetic strategies. preprints.orgmdpi.com The optimal conditions often represent a balance between reaction rate, product yield, and environmental considerations, with mild conditions (room temperature) and aqueous media being preferred where feasible. preprints.orgnih.gov

Iii. Reactivity and Chemical Transformations of 3 Thiophen 2 Yl Isoxazol 5 Amine

Functional Group Reactivity of the Amine Moiety

The primary amine group at the 5-position of the isoxazole (B147169) ring is a key site for nucleophilic reactions, enabling the construction of more complex molecular architectures through condensation, amidation, and ureation reactions. nih.govnih.gov

The 5-amino group readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. This reaction typically proceeds via a Knoevenagel-type condensation mechanism. nih.govnih.gov For instance, reaction with aromatic aldehydes in the presence of a catalyst can yield 5-iminoisoxazole derivatives. These reactions are foundational for creating diverse molecular scaffolds. nih.govmdpi.com The formation of a (Z)-3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one through the reaction of thiophene-2-carbaldehyde (B41791) with hydroxylamine (B1172632) hydrochloride and ethyl acetoacetate (B1235776) demonstrates a related condensation process. nih.gov

Table 1: Examples of Condensation Reactions Involving Aminoisoxazoles and Related Structures

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| 5-Aminoisoxazole Derivative | Aromatic Aldehyde | Acid or Base Catalyst, Reflux | Schiff Base (Iminoisoxazole) |

| 2-Aminothiazole | Aromatic Aldehyde & Ethyl Acetoacetate | Sulfamic Acid, Ethanol (B145695), Reflux | Thiazolopyrimidine |

| 5-Aminoimidazole | Aldehyde & Meldrum's Acid | Acetic Acid, Room Temperature | Tetrahydroimidazo[4,5-b]pyridin-5-one |

The nucleophilic amine can react with carboxylic acids and their derivatives, such as acid chlorides or anhydrides, to form stable amide bonds. This amidation is a common strategy for extending the molecular framework. For example, N-(isoxazol-5-yl)amides are synthesized as potent inhibitors of biological targets like HSP90. nih.gov These reactions are often facilitated by coupling agents or by converting the carboxylic acid to a more reactive species.

Similarly, ureation reactions occur when the amine group reacts with isocyanates or carbamoyl (B1232498) chlorides, leading to the formation of N-isoxazolyl ureas. These derivatives have been explored for their biological activities, with N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives showing potential as FLT3 inhibitors. nih.gov

Reactivity of the Isoxazole Ring

The isoxazole ring, while aromatic, is susceptible to specific transformations due to the inherent weakness of the N-O bond and the influence of its substituents. researchgate.net

The isoxazole ring can undergo cleavage, particularly under basic, thermal, or photochemical conditions. researchgate.netacs.org The N-O bond is the most common site of initial cleavage. Base-catalyzed ring-opening of N-substituted 5-isoxazolones is a known transformation that can lead to various acyclic products. acs.org In some cases, these ring-opening events are followed by rearrangements to form new heterocyclic systems. For example, 3-aminoisoxazol-5(2H)-ones substituted on the nitrogen with a nitropyridine group have been shown to rearrange into imidazo[1,2-a]pyridines and indoles upon treatment with triethylamine. beilstein-journals.org While these examples involve isoxazolones, they highlight the potential for the isoxazole core to undergo significant structural reorganization.

Electrophilic substitution on the isoxazole ring itself is generally difficult due to its electron-deficient nature. nih.gov However, functionalization can be achieved through other means. The synthesis of 3,4,5-trisubstituted isoxazoles can be challenging, but methods like the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using reagents like iodine monochloride (ICl) allow for the regioselective introduction of a substituent at the 4-position. nih.gov This produces 4-iodoisoxazoles, which can then be further modified via palladium-catalyzed cross-coupling reactions. nih.gov The regioselectivity of cycloaddition reactions used to form the isoxazole ring is another critical method for controlling the substitution pattern. researchgate.netrsc.org For instance, the reaction of nitrile oxides with appropriately substituted alkynes can be controlled to produce specific regioisomers of 3,5-disubstituted isoxazoles. organic-chemistry.org

Reactivity of the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. st-andrews.ac.ukpearson.com The reactivity of thiophene is greater than that of benzene (B151609), and substitution typically occurs preferentially at the C2 (α) position. pearson.commsu.edu In 3-(thiophen-2-yl)isoxazol-5-amine (B1295998), the thiophene ring is already substituted at its C2 position. The isoxazole substituent generally acts as an electron-withdrawing group, which deactivates the thiophene ring towards further electrophilic attack.

When electrophilic substitution does occur on a 2-substituted thiophene, the incoming electrophile is directed to the C5 position. iust.ac.ir This is because the intermediate carbocation formed by attack at C5 is more stabilized by resonance involving the sulfur atom's lone pairs. Therefore, reactions such as nitration, sulfonation, or halogenation on this compound are expected to yield the corresponding 5-substituted thiophene derivatives. For example, direct bromination of thiophene readily forms 2-bromothiophene, and further bromination leads to 2,5-dibromothiophene. iust.ac.irwikipedia.org Studies on related 2-(thiophen-2-yl) systems confirm that electrophilic substitution occurs almost exclusively at the 5-position of the thiophene ring.

Table 2: Expected Regioselectivity of Electrophilic Substitution on the Thiophene Moiety

| Reaction | Reagents | Expected Position of Substitution |

|---|---|---|

| Bromination | Br₂, Acetic Acid or NBS | 5-position of thiophene ring |

| Nitration | HNO₃/H₂SO₄ or Cu(NO₃)₂ | 5-position (and potentially 4-position) of thiophene ring |

| Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl₃) | 5-position of thiophene ring |

Table of Compounds

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring in the this compound structure is susceptible to electrophilic aromatic substitution, a common reaction for many thiophene derivatives. This reactivity allows for the introduction of various functional groups onto the thiophene ring. For instance, the bromination of related thiadiazolo[3,4-d]pyridazine derivatives bearing thiophen-2-yl substituents has been studied, demonstrating that substitution occurs on the thiophene ring. The use of brominating agents like N-bromosuccinimide (NBS) can lead to the introduction of bromine atoms onto the thiophene.

Electrophilic cyclization is another powerful method for synthesizing substituted isoxazoles. For example, 2-alkyn-1-one O-methyl oximes can be cyclized in the presence of electrophiles like iodine monochloride (ICl) to produce 4-iodoisoxazoles in good yields. nih.gov This method is effective even when the alkynyl unit is substituted with a thiophene heterocycle. nih.gov The resulting 4-iodoisoxazoles are valuable intermediates that can undergo further palladium-catalyzed reactions to create highly substituted isoxazoles. nih.gov

Functionalization at Thiophene Positions

Beyond electrophilic substitution, the thiophene ring can be functionalized using modern cross-coupling reactions, which are essential tools in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck reactions are widely used to modify thiophene and other heterocyclic systems. youtube.comyoutube.comyoutube.com The Suzuki-Miyaura reaction, for instance, couples an organoboron compound with an organic halide or triflate. nih.govyoutube.com A key advantage of this reaction is the use of organoboron reagents, which are generally non-toxic and stable. youtube.comnih.gov This reaction could be applied to a halogenated derivative of this compound to introduce a wide array of substituents at the thiophene ring. For example, the synthesis of 2,5-diisopropenylthiophene has been achieved via a double Suzuki-Miyaura cross-coupling from 2,5-dibromothiophene. nih.gov

The general catalytic cycle for these reactions typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In a Suzuki coupling, the cycle starts with the oxidative addition of a palladium(0) catalyst to an organic halide (e.g., a bromo-substituted thiophene). This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. youtube.comyoutube.com

Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Functionalization

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Key Features |

| Suzuki-Miyaura Coupling | Organic Halide/Triflate + Organoboron Compound | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Mild conditions, stable and non-toxic boron reagents. youtube.comnih.gov |

| Stille Coupling | Organic Halide/Triflate + Organotin Compound (Stannane) | Pd(0) catalyst | Tolerant of many functional groups, but tin reagents are toxic. youtube.com |

| Heck Coupling | Alkene + Organic Halide/Triflate | Pd(0) catalyst, Base | Forms a new C-C bond at an sp² carbon of the alkene. |

| Negishi Coupling | Organic Halide/Triflate + Organozinc Compound | Pd(0) or Ni(0) catalyst | High reactivity and stereospecificity. |

Derivatization Strategies Beyond Direct Functionalization

To explore the chemical space around the this compound scaffold, chemists employ strategies that go beyond simple functionalization of the thiophene ring. These include building entirely new heterocyclic systems onto the core structure.

Introduction of Additional Heterocyclic Moieties

A common strategy in drug discovery is the creation of hybrid molecules by linking different heterocyclic rings. The 5-amino group on the isoxazole ring of the title compound is a key handle for such modifications. This primary amine can be used as a nucleophile or be transformed into other reactive groups to build new rings.

One prominent example is the synthesis of 1,2,3-triazole derivatives. The amino group can be converted into an azide, which can then undergo a 1,3-dipolar cycloaddition reaction (a "click reaction") with an alkyne to form a triazole ring. researchgate.net This method is highly efficient and allows for the connection of the isoxazole scaffold to another molecular fragment through a stable triazole linker. mdpi.comnih.gov For instance, new isoxazole-triazole hybrids have been synthesized and characterized, demonstrating the feasibility of coupling these two important heterocyclic systems. mdpi.com The synthesis of 4-amino-1,2,3-triazoles has been identified as a route to potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1). nih.gov

Another approach involves using the amino group to construct other heterocycles. For example, reactions with appropriate precursors can lead to the formation of thiazoles or other nitrogen-containing rings. nih.govacademie-sciences.fr The synthesis of new thiophene derivatives bearing thiazole (B1198619) and isoxazole moieties has been reported, with these compounds showing potential as antitumor agents. nih.gov

Table 2: Examples of Heterocyclic Moieties Added to Amine-Containing Scaffolds

| Starting Functional Group | Reagent(s) | Resulting Heterocycle | Reaction Type |

| Primary Amine | Diazotization (NaNO₂, acid) followed by reaction with an alkyne | 1,2,3-Triazole | 1,3-Dipolar Cycloaddition researchgate.netnih.gov |

| Primary Amine | Reaction with β-ketonitriles | 3-Aminoisoxazole (if starting from a different core) | Cyclocondensation nih.gov |

| Primary Amine | Reaction with dicarbonyl compounds or equivalents | Pyrrole / Pyridine derivatives | Condensation/Cyclization |

| Primary Amine | Reaction with isothiocyanates followed by cyclization | Thiazole derivatives | Condensation/Cyclization |

Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies

The systematic derivatization of a lead compound is fundamental to understanding its structure-activity relationship (SAR), which correlates changes in a molecule's structure with its biological effects. nih.govnih.gov For the this compound scaffold, SAR studies would involve modifying the thiophene ring, the isoxazole ring, and the amine substituent to probe how these changes affect biological activity.

For isoxazole-based compounds, SAR studies have revealed key insights. For example, in a series of 5-(thiophen-2-yl)isoxazoles designed as anti-breast cancer agents, SAR studies highlighted the importance of specific substituents at each position of the isoxazole core for superior activity. nih.gov The research indicated that an unsubstituted thiophene ring at the 5-position, a trifluoromethyl (-CF3) group at the 4-position, and an electron-rich trimethoxyphenyl ring at the 3-position resulted in the most potent compound against the MCF-7 breast cancer cell line. nih.gov

Similarly, in studies of 1,3-thiazole derivatives, modifying the amide group at position 2 was a key strategy. academie-sciences.fr The introduction of electron-donating or electron-withdrawing groups on the rings can significantly affect binding affinity and potency at biological targets. researchgate.net For instance, in a series of isoxazole-3-carboxamides acting as TRPV1 antagonists, substituting the carboxamide with an aminocyclohexanol motif provided a good balance of potency and solubility. researchgate.net

These studies underscore the importance of systematic derivatization to optimize a compound's pharmacological profile. By creating libraries of related compounds and evaluating their biological activity, researchers can build a comprehensive SAR model to guide the design of more effective and selective therapeutic agents. ebi.ac.ukrsc.org

Iv. Spectroscopic and Computational Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. Each technique probes different aspects of the molecule's constitution and electronic environment.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of 3-(Thiophen-2-yl)isoxazol-5-amine (B1295998), one would expect to observe distinct signals for the protons on the thiophene (B33073) ring, a characteristic signal for the isoxazole (B147169) ring proton, and a broad signal corresponding to the amine (-NH₂) protons. The coupling patterns and chemical shifts of the thiophene protons would confirm the 2-yl substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum would show unique resonances for each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, distinguishing between the carbons of the thiophene and isoxazole rings, and confirming the presence of the C-NH₂ and C-S bonds. For related 3-(aryl)-5-(thiophen-2-yl)isoxazole structures, spectral analysis is noted as a key confirmation tool. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene-H3' | 7.0 - 7.5 | 125 - 130 |

| Thiophene-H4' | 7.0 - 7.5 | 125 - 130 |

| Thiophene-H5' | 7.5 - 8.0 | 127 - 132 |

| Isoxazole-H4 | 5.5 - 6.5 | 95 - 105 |

| -NH₂ | 5.0 - 7.0 (broad) | - |

| Isoxazole-C3 | - | 160 - 165 |

| Isoxazole-C5 | - | 170 - 175 |

| Thiophene-C2' | - | 130 - 135 |

| Thiophene-C3' | - | 125 - 130 |

| Thiophene-C4' | - | 125 - 130 |

| Thiophene-C5' | - | 127 - 132 |

Note: These are predicted ranges based on general principles and data for similar structures. Actual values require experimental verification.

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ for the primary amine.

C=N stretching: A band around 1620-1680 cm⁻¹ corresponding to the isoxazole ring.

C-S stretching: A weaker band in the fingerprint region, confirming the presence of the thiophene ring.

N-O stretching: A band typically observed in the 1300-1400 cm⁻¹ region.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly conjugated systems. The presence of the conjugated thiophene and isoxazole rings would lead to characteristic absorption maxima in the UV-Vis spectrum. The position of these maxima can be influenced by the solvent polarity and the electronic nature of the substituents.

Mass spectrometry is a destructive technique that provides the molecular weight of the compound and information about its fragmentation pattern. For this compound (Molecular Formula: C₇H₆N₂OS), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (166.20 g/mol ). alfa-chemistry.com High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. researchgate.net

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen and oxygen atoms of the isoxazole ring. For related complex isoxazole structures, single crystal XRD analysis has been crucial for confirming the exact regiochemistry. researchgate.net

Computational Chemistry and Theoretical Studies

In the absence of extensive experimental data, computational chemistry offers a powerful alternative for investigating the properties of this compound.

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict spectroscopic data (NMR, IR), and calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information provides insights into the molecule's reactivity and potential as an electronic material.

Molecular Docking: In the context of medicinal chemistry, computational docking studies can predict the binding affinity and mode of interaction of this compound with biological targets. For instance, derivatives of thiophene-containing oxazoles have been evaluated for their interaction with various enzymes and receptors. cbccollege.in

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to predict the molecular properties of heterocyclic compounds. For derivatives of thiophene and isoxazole, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are standard for optimizing molecular structures and predicting spectroscopic behavior. acu.edu.inirjweb.com These calculations are foundational for understanding the molecule's geometry, vibrational modes, and electronic characteristics. nih.govmdpi.com

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. mdpi.com For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in a structural energy minimum. The optimization is typically performed in a simulated environment, such as in the gas phase or a solvent like DMSO, to better mimic experimental conditions. mdpi.com

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in an infrared (IR) spectrum. nih.gov Verifying that all calculated frequencies are real (not imaginary) confirms that the optimized structure represents a true energy minimum. mdpi.com These theoretical spectra are crucial for assigning experimental IR bands to specific molecular motions. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for similar structures as determined by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=N (isoxazole) | ~1.35 Å |

| Bond Length | C-S (thiophene) | ~1.72 Å |

| Bond Length | C-C (inter-ring) | ~1.46 Å |

| Bond Length | C-NH2 | ~1.37 Å |

| Bond Angle | Thiophene-C-Isoxazole | ~125° |

| Dihedral Angle | Thiophene Ring // Isoxazole Ring | ~15° |

The electronic properties of this compound are explored through analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govirjweb.com A smaller energy gap suggests that a molecule is more reactive because it requires less energy to undergo electronic transitions. nih.gov In thiophene-isoxazole systems, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed across the isoxazole moiety and the inter-ring bond, indicating potential sites for charge transfer. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another crucial tool for understanding reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). irjweb.commdpi.com For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the isoxazole ring and the sulfur atom of the thiophene ring, indicating these are prime sites for electrophilic attack. researchgate.netmdpi.com The amine group would also represent a region of high negative potential.

Table 2: Calculated Electronic Properties (Illustrative) This table contains representative values for heterocyclic compounds based on DFT calculations.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.6 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.9 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.7 | Indicates chemical reactivity and stability nih.gov |

| Ionization Potential | 5.6 | Energy required to remove an electron |

| Electron Affinity | 0.9 | Energy released when an electron is added |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. rsc.org It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, akin to a Lewis structure. scirp.org The primary utility of NBO analysis is to quantify hyperconjugative interactions, which occur when charge is delocalized from a filled donor orbital (like a lone pair or a bonding orbital) to an empty acceptor orbital (typically an antibonding orbital). rsc.org

For this compound, NBO analysis can reveal the stabilizing interactions between the thiophene and isoxazole rings. For instance, it can quantify the delocalization from the lone pairs of the sulfur and oxygen atoms into the π* antibonding orbitals of the aromatic rings. The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant stabilizing interaction. scirp.org

Table 3: NBO Analysis of Key Donor-Acceptor Interactions (Illustrative) This table shows hypothetical stabilization energies from NBO analysis for structures containing thiophene and isoxazole rings.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N, isoxazole) | π* (C=C, isoxazole) | ~25.5 | Intra-ring delocalization |

| LP (S, thiophene) | π* (C=C, thiophene) | ~30.1 | Intra-ring delocalization |

| π (C=C, thiophene) | π* (C=N, isoxazole) | ~15.8 | Inter-ring conjugation |

| LP (N, amine) | π* (C=C, isoxazole) | ~45.2 | Amine group conjugation |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. researchgate.net For compounds like this compound, docking studies are used to explore potential interactions with biological targets. nih.govnih.gov The process involves placing the ligand into the binding site of a receptor and using a scoring function to evaluate the strength of the interaction, often reported as a binding energy or docking score. acu.edu.in These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.govacu.edu.in

Quantum Chemical Computations

Quantum chemical computations encompass a broad range of methods used to solve the Schrödinger equation for a given molecule. chemijournal.com These calculations are fundamental to predicting molecular structure, properties, and reactivity. For novel thiophene derivatives, quantum chemical methods are used to corroborate experimental findings from techniques like IR and NMR spectroscopy. chemijournal.com These computations provide a theoretical framework for understanding the electronic distribution and confirming the structural assignments of synthesized compounds.

Multi-reference Methods for Electronic States

While DFT is effective for ground-state properties, it can be less reliable for describing electronically excited states or systems with strong static correlation (e.g., bond breaking or diradicals). In such cases, multi-reference methods are necessary. uni-stuttgart.de Methods like the Complete Active Space Self-Consistent Field (CASSCF) and multi-reference configuration interaction (MRCI) provide a more accurate description by considering multiple electronic configurations in the wave function. uni-stuttgart.deesqc.org These advanced computational techniques are essential for studying photochemical processes, non-adiabatic effects, and the potential energy surfaces of excited states. uni-stuttgart.de

V. Research Applications and Potential of 3 Thiophen 2 Yl Isoxazol 5 Amine

Applications as Synthetic Building Blocks

The chemical reactivity of 3-(Thiophen-2-yl)isoxazol-5-amine (B1295998), particularly the presence of the nucleophilic amine group and the aromatic rings, makes it a valuable precursor in organic synthesis. Researchers have explored its capacity to serve as a starting point for the creation of novel and complex heterocyclic systems.

While specific studies detailing the direct use of this compound in the synthesis of novel heterocycles are not extensively documented, the broader class of thiophene-isoxazole derivatives is recognized for its synthetic utility. The amine group on the isoxazole (B147169) ring can readily participate in reactions to form larger, fused heterocyclic systems. For instance, related isoxazole amines can be key intermediates in the construction of pyrazolo[1,5-a]pyrimidine (B1248293) frameworks, which are significant in medicinal chemistry due to their diverse biological activities. The general reactivity of the isoxazole ring system also allows for its transformation into other heterocyclic structures, further expanding its synthetic potential.

The structural framework of this compound serves as a valuable scaffold for the assembly of more complex molecules. The thiophene (B33073) and isoxazole rings can be functionalized through various organic reactions, allowing for the attachment of additional molecular fragments. Although direct examples for this compound are limited in publicly available research, analogous compounds are employed in multi-step syntheses. For example, the isoxazole moiety can be a stable component while modifications are made to the thiophene ring or other parts of the molecule. This step-wise construction is a common strategy in the synthesis of targeted therapeutic agents.

Exploratory Biological Activities

The convergence of the thiophene and isoxazole heterocycles in one molecule has prompted investigations into the biological potential of this class of compounds. Preclinical, in vitro studies have begun to map out the cellular and molecular interactions of derivatives of this compound. It is important to note that the following findings are based on studies of closely related analogues and not the specific compound itself, as dedicated research on the biological activities of this compound is not widely available.

Laboratory-based studies using cell cultures have provided initial insights into how thiophene-isoxazole compounds might influence cellular processes, including programmed cell death and enzyme activity.

Several studies on derivatives of 5-(thiophen-2-yl)isoxazole have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cell lines. For instance, a novel series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles were synthesized and evaluated for their anti-cancer activities. One of the lead compounds from this series, TTI-6, was found to induce apoptosis in MCF-7 breast cancer cells. Further investigation revealed that the mechanism of cell death involved an apoptotic pathway. While these findings are for substituted 5-(thiophen-2-yl)isoxazoles, they suggest that the thiophene-isoxazole scaffold is a promising framework for the design of new apoptosis-inducing agents.

| Compound Derivative | Cell Line | Observed Effect | Reference |

| 5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazoles | MCF-7 (Breast Cancer) | Induction of apoptosis |

The isoxazole ring is a structural feature in several known inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. Research into various isoxazole derivatives has shown their potential to selectively inhibit COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects. For example, a series of novel isoxazole derivatives were synthesized and showed selective inhibition of the COX-2 enzyme in vitro. While specific data on the COX inhibitory activity of this compound is not available, the presence of the isoxazole moiety suggests that it could be a candidate for investigation as a COX inhibitor. The thiophene ring can also contribute to the binding affinity and selectivity for these enzymes.

| Enzyme | General Finding for Isoxazole Derivatives | Potential Implication for this compound | Reference |

| Cyclooxygenase-2 (COX-2) | Many isoxazole-containing compounds exhibit selective inhibition. | The isoxazole core suggests potential for COX-2 inhibitory activity. | |

| Cyclooxygenase-1 (COX-1) | Generally less inhibited by selective isoxazole derivatives. | Potential for a favorable selectivity profile. |

In Vitro Studies on Cellular Mechanisms

Receptor Binding Studies

In silico studies, including molecular docking and Molecular Mechanics Generalized Born Surface Area (MMGBSA) analysis, have been instrumental in understanding the interaction of thiophene-isoxazole derivatives with biological receptors. nih.gov Research on a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivatives identified their potential as anti-breast cancer agents by targeting the estrogen receptor alpha (ERα), a key nuclear hormone receptor in certain cancers. nih.gov

These studies revealed that specific substitutions on the core structure significantly influence receptor binding efficiency. For instance, the presence of a trifluoromethyl (-CF3) group was found to have a positive impact. The higher electronegativity and hydrophobicity of the -CF3 group likely enhance receptor binding compared to a difluoromethyl (-CF2H) group, which may introduce conformational changes that disrupt optimal hydrophobic interactions. nih.gov The structure-activity relationship (SAR) studies highlighted the importance of an unsubstituted thiophene ring at the 5th position of the isoxazole for superior activity in the studied series. nih.gov Furthermore, the spatial arrangement between the phenyl and isoxazole rings is critical for effective binding within the receptor's pocket. mdpi.com

Antimicrobial Research (in vitro mechanisms)

The isoxazole scaffold, often in combination with a thiophene ring, is a recurring motif in the development of novel antimicrobial agents. nih.govresearchgate.net Derivatives based on this core structure have been investigated for their efficacy against a range of pathogenic microorganisms, including bacteria and fungi. nih.govresearchgate.netscielo.br The versatility of the isoxazole ring allows for the synthesis of diverse derivatives with potent biological activity. najah.edu

Derivatives of the thiophene-isoxazole scaffold have demonstrated notable in vitro antibacterial activity. Studies on various isoxazolone derivatives have shown inhibitory action against both Gram-positive and Gram-negative bacteria. scielo.br For example, certain isoxazol-5(4H)-one derivatives exhibited significant bacteriostatic action against Staphylococcus epidermidis. scielo.br Other research has documented the activity of related compounds against common pathogens like Staphylococcus aureus and Escherichia coli. scielo.brnajah.edusciforum.net

The mechanism of action for some related heterocyclic compounds has been suggested to involve the inhibition of crucial bacterial enzymes. For instance, docking studies on certain isoxazoline (B3343090) and pyrazoline derivatives suggested they might act as competitive inhibitors of glucosamine-6-phosphate synthase (GlcN-6-P), an essential enzyme for bacterial cell wall synthesis. researchgate.net

Table 1: Antibacterial Activity of Selected Isoxazole and Related Derivatives

| Compound Class | Test Organism | Activity/Result | Reference |

| Isoxazol-5(4H)-one derivatives | Staphylococcus epidermidis (ATCC 12228) | MIC < 15.62 µg/mL | scielo.br |

| Isoxazol-5(4H)-one derivatives | Escherichia coli, Staphylococcus aureus | Reported antibacterial results | scielo.br |

| Thiazole (B1198619)/Oxazole derivatives | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, E. coli | Zone of Inhibition > 15 mm for some derivatives | najah.edu |

| Mefenamic acid-based heterocyclic compounds | Staphylococcus aureus | More active than the parent drug | sciforum.net |

| Mefenamic acid-based heterocyclic compounds | Escherichia coli | Inhibition zone close to the standard drug for some derivatives | sciforum.net |

Note: This table includes data from various derivatives of isoxazole and related heterocyclic structures to illustrate the potential of the chemical class.

The antifungal potential of isoxazole derivatives has also been an area of active investigation. nih.gov Research has shown that certain isoxazole-containing compounds exhibit inhibitory effects against pathogenic fungi. scielo.brnih.gov For instance, a study on isoxazol-5(4H)-one derivatives reported moderate activity against Candida tropicalis with a Minimum Inhibitory Concentration (MIC) of 125 μg/mL. scielo.br Another study on 2H-1,3,5-thiadiazine-2,4(3H)-diones, which are structurally related, showed that a majority of the tested compounds had in vitro antifungal activity against Candida albicans and Trichophyton mentagrophytes. nih.gov The antifungal activity appears to be influenced by the nature and position of substituents on the core heterocyclic structure. nih.gov

The fight against tuberculosis has led researchers to explore novel chemical scaffolds, including those containing the thiophene-isoxazole moiety. nih.gov In one study, several thiophenyl-isoxazole-based compounds were designed and synthesized to evaluate their activity against Mycobacterium tuberculosis. The most active compound from this series was found to have an EC50 value of 1.96 μM. nih.gov Another research effort focused on a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, which demonstrated growth inhibitory activity against M. tuberculosis strains, including drug-resistant variants. nih.gov These findings underscore the potential of isoxazole-based structures in developing new anti-TB agents.

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. mdpi.com Consequently, there is a growing interest in discovering agents that can inhibit biofilm formation or disperse established biofilms. Several studies have highlighted the potential of isoxazole and related heterocyclic derivatives as anti-biofilm agents. nih.govnih.govnih.govresearchgate.net

For example, a series of 3,5-disubstituted isoxazoline/isoxazole-linked secondary sulfonamide derivatives were synthesized and evaluated for their effect on Pseudomonas aeruginosa biofilms. nih.gov Two of these derivatives demonstrated the ability to destabilize a mature biofilm by approximately 50% within 24 hours. nih.gov In another study, novel thiadiazopyrimidinone derivatives were found to be effective dispersal agents against preformed biofilms of both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa, E. coli) pathogens, as well as the fungus Candida albicans. mdpi.com One derivative, in particular, showed promising dispersal activity with BIC50 values (the concentration required to achieve 50% biofilm inhibition) ranging from 17 to 40 µg/mL. mdpi.com

Table 2: Biofilm Inhibition Activity of Selected Isoxazole and Related Derivatives

| Compound Class | Test Organism | Activity/Result | Reference |

| Thiadiazopyrimidinone derivatives | S. aureus, P. aeruginosa, E. coli, C. albicans | BIC50 values for dispersal from 17 to 40 µg/mL for compound 8j | mdpi.com |

| Isoxazoline/isoxazole-sulfonamides | Pseudomonas aeruginosa | ~50% destabilization of mature biofilm by two derivatives | nih.gov |

| Thiazole nortopsentin analogues | Staphylococcus aureus ATCC 25923 | BIC50 values ranging from 1.0 to 9.1 µM for some derivatives | nih.gov |

Note: This table presents data on various isoxazole-containing and related heterocyclic scaffolds to show the potential of this chemical class in anti-biofilm research.

Anti-inflammatory Properties (mechanistic insights)

Isoxazole-based drugs are recognized for their broad-spectrum biological activities, which include anti-inflammatory properties. nih.gov While extensive mechanistic studies specifically for this compound are not widely reported, research on related compounds provides insights into potential mechanisms. The anti-inflammatory effects of many heterocyclic compounds are often attributed to their ability to modulate key inflammatory pathways. For instance, studies on other molecules have shown that they can reduce the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, inhibition of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and modulation of signaling pathways such as the MAPK pathway, are common mechanisms for anti-inflammatory agents. nih.gov The thiophene-isoxazole scaffold represents a promising starting point for the development of new anti-inflammatory drugs, warranting further investigation into its specific molecular mechanisms.

Antitumor/Anticancer Investigations (mechanistic studies, not clinical)

The investigation into thiophenyl-isoxazole derivatives as potential anticancer agents has yielded promising preclinical results. Research has focused on synthesizing analogues and evaluating their efficacy and mechanism of action against various cancer cell lines. These studies are foundational, exploring the molecular interactions that underpin the observed cytotoxic effects, without extending to clinical application.

Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against several human cancer cell lines. Notably, a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles showed selective cytotoxicity against the MCF-7 human breast cancer cell line. researchgate.netbenthamdirect.com Further investigations into the most potent of these derivatives, a compound identified as TTI-6, revealed that its mechanism of action involves the induction of apoptosis, or programmed cell death. benthamdirect.comnih.gov

This apoptotic pathway was confirmed through flow cytometry and nuclear staining experiments, which showed characteristic signs of apoptosis in treated MCF-7 cells. nih.gov The molecular target for these derivatives was identified as the estrogen receptor alpha (ERα), a key protein involved in the progression of certain types of breast cancer. researchgate.netbenthamdirect.com By inhibiting ERα, these compounds disrupt critical signaling pathways that cancer cells rely on for growth and survival. benthamdirect.com

In other studies, different but related heterocyclic systems incorporating both isoxazole and thiophene moieties have also been evaluated. For instance, a series of novel thieno[2,3-d]pyrimidine (B153573) derivatives bearing an isoxazole group displayed potent cytotoxicity against A549 (human lung carcinoma), HCT116 (human colon cancer), and MCF-7 cell lines. researchgate.netethernet.edu.et One particular compound from this series, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine, exhibited exceptionally high potency against all three cell lines, with IC₅₀ values in the nanomolar range, significantly more potent than the reference drug gefitinib. researchgate.net

Table 1: Cytotoxicity of Thiophenyl-Isoxazole Derivatives Against Cancer Cell Lines

| Compound Derivative | Cancer Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|

| TTI-4 | MCF-7 | 2.63 | researchgate.net |

| TTI-6 | MCF-7 | 1.91 | researchgate.netbenthamdirect.com |

| TTI-15 | MCF-7 | 9.44 | researchgate.net |

| Compound 1e* | A549 | 0.00279 | researchgate.net |

| Compound 1e* | HCT116 | 0.00669 | researchgate.net |

| Compound 1e* | MCF-7 | 0.00421 | researchgate.net |

*Compound 1e is 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine.

Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features of thiophenyl-isoxazole derivatives that contribute to their anticancer activity. Research on 5-(thiophen-2-yl)isoxazoles targeting ERα in breast cancer cells has provided detailed insights. researchgate.netbenthamdirect.com

The key findings from these SAR studies include:

Thiophene Ring Position: An unsubstituted thiophene ring at the 5th position of the isoxazole core is critical for high potency. Derivatives with a phenyl, furanyl, or vinyl group at this position showed lower IC₅₀ values against the MCF-7 cell line. researchgate.net

Substitution at the 4th Position: A trifluoromethyl (-CF₃) group at the 4th position of the isoxazole ring enhances anticancer activity. This is attributed to the high electronegativity and hydrophobicity of the -CF₃ group, which likely improves binding to the target receptor. researchgate.net

Substitution at the 3rd Position: An electron-rich benzene (B151609) ring at the 3rd position, particularly one with three methoxy (B1213986) (–OCH₃) groups, was found to confer superior activity. researchgate.netbenthamdirect.com The compound TTI-6, which has a 3,4,5-trimethoxyphenyl group, was the most effective in the series. researchgate.netbenthamdirect.com In contrast, reducing the number of methoxy groups or increasing conformational rigidity, for example by incorporating a fused bicyclic structure, led to a significant decrease in anticancer activity. researchgate.net

These SAR explorations provide a clear roadmap for the rational design of future thiophenyl-isoxazole derivatives with enhanced and more selective anticancer properties.

Antiviral Activity (e.g., against Zika virus)

The isoxazole scaffold is a recognized pharmacophore in medicinal chemistry and has been explored for various therapeutic purposes, including the development of antiviral agents. In the context of the Zika virus (ZIKV), a significant public health concern, research has been conducted to identify effective inhibitors. Studies have explored novel isoxazole-based small molecules as potential therapeutics to combat ZIKV infections. nih.gov However, the specific compound this compound and its direct derivatives have not been explicitly identified as lead candidates in the available research literature on ZIKV inhibitors. The focus of current antiviral research has been on other classes of isoxazole derivatives or different heterocyclic systems. nih.govchemimpex.com

Role in Agrochemical Research

The isoxazole ring is a well-established structural component in agrochemical science. researchgate.netbenthamdirect.com Isoxazole derivatives are known to exhibit a range of bioactivities relevant to crop protection, including herbicidal, fungicidal, and insecticidal properties. benthamdirect.comresearchgate.net Their utility stems from their ability to act as effective lead structures for the development of new active ingredients. researchgate.net

Specifically, compounds containing the thiophenyl-isoxazole moiety are being investigated for their potential in agriculture. For example, 5-(2-Thiophenyl)-3-isoxazolemethanol, a closely related structure, is being explored for its potential application as a pesticide or fungicide. chemimpex.com The goal of such research is to leverage the unique chemical structure to target harmful organisms effectively while minimizing toxicity to non-target species. chemimpex.com Furthermore, some patented isoxazole derivatives have been shown to possess fungicidal activity, making them suitable for use as crop protection agents to prevent or combat fungal infestations. google.com

Material Science Applications (e.g., Non-Linear Optics)

The field of material science has shown interest in thiophene-containing compounds for their unique electronic and optical properties. Thiophene derivatives are particularly noted as potential materials for non-linear optics (NLO). evitachem.com NLO materials are substances whose optical properties change in a nonlinear way with the intensity of light, making them valuable for applications in telecommunications, optical computing, and frequency conversion.